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Compound of Interest

Compound Name: Dfhbi

Cat. No.: B607084 Get Quote

An In-Depth Technical Guide to the Chemical Structure and Applications of DFHBI

For researchers, scientists, and professionals in drug development, understanding the tools

available for cellular and molecular imaging is paramount. Among the innovative reagents in

this field is 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI), a synthetic fluorogen that

has become instrumental in the study of RNA dynamics within living cells. This guide provides

a comprehensive overview of the chemical structure, photophysical properties, and

experimental applications of DFHBI.

The Chemical Structure of DFHBI
DFHBI, chemically known as (Z)-4-(3,5-difluoro-4-hydroxybenzylidene)-1,2-dimethyl-1H-

imidazol-5(4H)-one, is a small molecule analog of the chromophore found in Green Fluorescent

Protein (GFP)[1]. Its structure is characterized by a central imidazolinone ring connected to a

difluorinated phenol group. This compound is essentially non-fluorescent in its unbound state in

aqueous solutions but exhibits a significant increase in fluorescence upon binding to specific

RNA aptamers, such as Spinach and Broccoli[1].

Key Structural Features:

Molecular Formula: C₁₂H₁₀F₂N₂O₂[2]

Molecular Weight: 252.22 g/mol [2]

CAS Number: 1241390-29-3[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b607084?utm_src=pdf-interest
https://www.benchchem.com/product/b607084?utm_src=pdf-body
https://www.benchchem.com/product/b607084?utm_src=pdf-body
https://www.benchchem.com/product/b607084?utm_src=pdf-body
https://www.benchchem.com/product/b607084?utm_src=pdf-body
https://www.benchchem.com/product/b607084?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11802350/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11802350/
https://lucernatechnologies.com/product/dfhbi/
https://lucernatechnologies.com/product/dfhbi/
https://lucernatechnologies.com/product/dfhbi/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SMILES: CN(C2=O)C(C)=N\C2=C/C1=CC(F)=C(O)C(F)=C1

InChI Key: ZDDIJYXDUBFLID-YHYXMXQVSA-N

The 'Z' configuration of the exocyclic double bond is crucial for its ability to bind to the RNA

aptamer and subsequently fluoresce. The fluorine atoms on the phenolic ring enhance the

photophysical properties of the molecule.

Photophysical Properties
The fluorescence of DFHBI is activated upon binding to an RNA aptamer, which restricts the

molecule's rotational freedom and suppresses non-radiative decay pathways, such as cis-trans

isomerization[3][4]. The photophysical characteristics of DFHBI and its derivatives when

complexed with various RNA aptamers are summarized below.

Property
DFHBI-
Spinach
Complex

DFHBI-
Spinach2
Complex

DFHBI-1T-
Spinach2
Complex

Reference(s)

Excitation

Maximum (λex)
460 nm 447 nm 482 nm [5][6]

Emission

Maximum (λem)
510 nm 501 nm 505 nm [5][6]

Fluorescence

Lifetime (τ)
4.0 ± 0.1 ns Not Reported Not Reported [5][7]

Complex
Relative Brightness (in
vitro)

Reference(s)

Broccoli-DFHBI-1T 1.00 [3]

Broccoli-BI 1.88 [3]

Mechanism of Fluorescence Activation and
Photobleaching

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b607084?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8158785/
https://www.researchgate.net/publication/259001492_Understanding_the_Photophysics_of_the_Spinach-DFHBI_RNA_Aptamer-Fluorogen_Complex_to_Improve_Live_Cell_RNA_Imaging
https://www.benchchem.com/product/b607084?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3908778/
https://www.medchemexpress.com/DFHBI.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3908778/
https://www.medchemexpress.com/DFHBI.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3908778/
https://pubs.acs.org/doi/abs/10.1021/ja411060p
https://pmc.ncbi.nlm.nih.gov/articles/PMC8158785/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8158785/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The primary mechanism for DFHBI's fluorescence is its interaction with a specific RNA

aptamer. The process of photobleaching is also well-characterized and is primarily due to a

reversible photoisomerization.

Unbound DFHBI
(low fluorescence)

DFHBI-Aptamer Complex
(high fluorescence)

Binding

RNA Aptamer
(e.g., Spinach, Broccoli)

Dissociation

Click to download full resolution via product page

Figure 1: Fluorescence activation of DFHBI upon binding to an RNA aptamer.

Upon continuous excitation, the DFHBI within the aptamer complex can undergo a cis-trans

isomerization, leading to a non-fluorescent state. The trans-isomer has a lower affinity for the

aptamer and can dissociate, allowing a new cis-DFHBI molecule from the solution to bind and

restore fluorescence.
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Figure 2: The photobleaching and recovery cycle of DFHBI.

Experimental Protocols
Below are standardized protocols for the preparation of DFHBI solutions and its application in

cell staining for fluorescence microscopy.

Preparation of DFHBI Stock and Working Solutions
This protocol provides instructions for preparing DFHBI solutions for use in cell culture

experiments.

Materials:

DFHBI solid[6]
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Anhydrous Dimethyl sulfoxide (DMSO)[6]

Phosphate-buffered saline (PBS) or cell culture medium (pH 7.4)[6]

Procedure:

Stock Solution Preparation (20 mM):

Dissolve the appropriate mass of DFHBI in anhydrous DMSO to achieve a final

concentration of 20 mM[6].

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

Store the aliquots at -20°C or -80°C, protected from light[6].

Working Solution Preparation (20 µM):

On the day of the experiment, dilute the 20 mM stock solution in PBS or cell culture

medium (pH 7.4) to a final working concentration of 20 µM[6].

This working solution should be prepared fresh and used immediately. It is critical to

protect it from light[6].

In Situ RNA Imaging in Live Cells
This protocol describes the application of DFHBI for staining and imaging RNA aptamer-tagged

transcripts in live mammalian cells.

Materials:

HEK293T cells transfected with a plasmid encoding the RNA of interest tagged with an

aptamer (e.g., Spinach or Broccoli)[2][6].

DFHBI working solution (20 µM)[6].

Cell incubator (37°C, 5% CO₂)[6].

Fluorescence microscope with appropriate filter sets (e.g., for GFP or FITC)[6].
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Procedure:

Cell Culture and Transfection:

Culture HEK293T cells under standard conditions.

Transfect the cells with the plasmid encoding the aptamer-tagged RNA of interest[2][6].

Cell Staining:

Following transfection and expression of the RNA, add the 20 µM DFHBI working solution

directly to the cell culture medium in the plate[6].

Incubate the cells for 30 minutes in a cell incubator[6].

Fluorescence Microscopy:

After incubation, visualize the cells using a fluorescence microscope.

For the DFHBI-Spinach2 complex, use an excitation wavelength around 447 nm and

detect the emission at approximately 501 nm[6]. These wavelengths are compatible with

standard blue light excitation filter sets.

In-Gel Staining of RNA
This protocol is for the visualization of aptamer-containing RNA transcripts in polyacrylamide

gels.

Materials:

Polyacrylamide gel with separated RNA samples.

DFHBI-1T staining solution (prepared in a suitable buffer, e.g., 1x Tris/Borate/EDTA)[8].

Gel imaging system with excitation and emission filters suitable for Alexa488 (e.g., 470±15

nm excitation and 532±14 nm emission)[8].

Procedure:
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Gel Staining:

After electrophoresis, place the polyacrylamide gel in the DFHBI-1T staining solution.

Incubate for 15-20 minutes at room temperature, protected from light[8].

Gel Imaging:

Image the gel using a gel documentation system.

Use a channel with excitation and emission settings appropriate for detecting the DFHBI-
1T fluorescence (e.g., Alexa488 preset)[8].

Specific bands corresponding to the aptamer-tagged RNA will be visible.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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